An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole, a chiral heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific enantiomer is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed predictive overview. The guide covers the compound's structural features, a plausible stereoselective synthetic pathway originating from (R)-proline, predicted spectroscopic and crystallographic characteristics, and potential biological activities based on the known pharmacology of imidazole and pyrrolidine derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.
Introduction: The Convergence of Privileged Scaffolds
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design.[4] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent feature in a vast number of biologically active compounds and natural products.[1] The inherent chirality of many pyrrolidine-containing molecules adds a crucial dimension to their biological function, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[5]
The conjugation of these two "privileged" scaffolds in 5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole creates a molecule with significant therapeutic potential. The stereochemistry at the C2 position of the pyrrolidine ring, specifically the (R)-configuration, is of paramount importance as it dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets. This guide provides a detailed exploration of the molecular architecture and stereochemical nuances of the (R)-enantiomer of this promising compound.
Molecular Structure and Stereochemistry
The molecular structure of (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole is characterized by three key components: a phenyl group at the 5-position of the imidazole ring, the imidazole ring itself, and a pyrrolidine ring attached at the 2-position of the imidazole.
Key Structural Features:
-
5-Phenyl-1H-imidazole Core: The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The phenyl substituent at the 5-position contributes to the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
-
Pyrrolidine Moiety: The saturated pyrrolidine ring introduces a degree of conformational flexibility. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor.
-
Chiral Center: The crucial stereochemical feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring. In the (R)-enantiomer, the substituents around this carbon are arranged in a specific right-handed orientation according to the Cahn-Ingold-Prelog priority rules.
Proposed Stereoselective Synthesis
A plausible and efficient method for the stereoselective synthesis of (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole would leverage a chiral pool approach, starting from the readily available and enantiomerically pure (R)-proline. This strategy ensures the desired stereochemistry is retained throughout the synthetic sequence.
Hypothetical Synthetic Protocol:
-
Amide Coupling: (R)-proline is first protected, for example, as its N-Boc derivative. The protected amino acid is then coupled with a suitable amine to form an amide.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of the protected (R)-proline is selectively reduced to an aldehyde.
-
Imidazole Ring Formation: The resulting aldehyde can then undergo a condensation reaction with a phenyl-substituted α-amino ketone in the presence of a source of ammonia (e.g., ammonium acetate) to form the imidazole ring. This is a variation of the well-established Radziszewski imidazole synthesis.[6]
-
Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound.
Alternative Strategy: Chiral Resolution
An alternative to a stereoselective synthesis is the resolution of a racemic mixture of 5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole. This can be achieved through several methods:
-
Diastereomeric Salt Formation: The racemic mixture can be treated with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization.[2]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers.[5]
Predicted Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Imidazole NH | 12.0 - 13.0 | br s | Exchangeable with D₂O. |
| Phenyl-H | 7.2 - 7.8 | m | Aromatic region. |
| Imidazole-H (C4) | 7.0 - 7.2 | s | |
| Pyrrolidine-H (C2) | 4.0 - 4.5 | t or dd | Chiral proton, coupling with adjacent CH₂. |
| Pyrrolidine-CH₂ | 1.8 - 2.5 and 3.0 - 3.5 | m | Diastereotopic protons. |
| Pyrrolidine NH | 2.0 - 4.0 | br s | Exchangeable with D₂O. |
| Carbon (¹³C NMR) | Predicted Chemical Shift (ppm) | Notes |
| Imidazole C2 | 150 - 155 | Attached to pyrrolidine. |
| Imidazole C4/C5 | 120 - 140 | Aromatic carbons. |
| Phenyl C | 125 - 135 | Aromatic carbons. |
| Pyrrolidine C2 | 55 - 65 | Chiral carbon. |
| Pyrrolidine C3, C4, C5 | 25 - 50 | Aliphatic carbons. |
Predicted data is based on analogous compounds reported in the literature.[5][7][8]
Mass Spectrometry (MS)
The expected molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound (C₁₃H₁₅N₃), which is 213.28 g/mol .
X-ray Crystallography
A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure and the absolute stereochemistry of the (R)-enantiomer. Based on crystal structures of similar phenyl-imidazole derivatives, the following features can be anticipated:
-
The imidazole and phenyl rings are likely to be nearly coplanar to maximize conjugation.[2][9]
-
The crystal packing is expected to be stabilized by intermolecular hydrogen bonds involving the imidazole and pyrrolidine NH groups.[10]
-
The absolute configuration could be determined using anomalous dispersion effects.
Potential Biological Activity and Applications
Derivatives of imidazole and pyrrolidine are known to exhibit a wide range of biological activities. Therefore, (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole is a promising candidate for various therapeutic applications.
-
Antimicrobial Activity: Many imidazole-containing compounds are potent antifungal and antibacterial agents.[3][11] The title compound could potentially inhibit microbial growth by interfering with essential cellular processes.
-
Anti-inflammatory Activity: Substituted imidazoles have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4]
-
Antiprotozoal Activity: Imidazole-based compounds have shown efficacy against various protozoan parasites.[12]
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting specific enzyme active sites.
Conclusion
(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole is a chiral molecule with a promising structural scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, stereochemistry, a plausible synthetic route, and predicted analytical characteristics based on the current scientific literature. The potential for diverse biological activities, including antimicrobial and anti-inflammatory effects, warrants further investigation. Future research should focus on the definitive synthesis and characterization of this specific enantiomer, followed by thorough biological evaluation to unlock its full therapeutic potential.
References
- Al-Wabli, R. I., Al-Ghamdi, A. R., Ghabbour, H. A., Alagamy, A. A., Attia, M. I. (2019). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Molecules, 24(1), 200.
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]
- Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences, 5(6).
- Kovtun, Y. P., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2).
- Magwa, N. P. (2026). The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN)zinc(II) dinitrate.
- Nayak, N., et al. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE. Rasayan Journal of Chemistry, 9(4), 667-672.
- Rao, G. K., & Sriram, D. (2025). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
- Rathod, V., et al. (2014). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research, 6(5), 940-946.
- Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(12).
-
SpectraBase. (n.d.). 1-(2-PYRROLIDIN-1-YL-ETHYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC-ACID-DIAMIDE. Retrieved February 15, 2024, from [Link]
- Strelnik, A., et al. (2026). Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction. Chemical Methodologies, 10(1), 40-48.
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 15, 2024, from [Link]
- Tomassini, A., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311.
- Tudino, V., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agent. Journal of Medicinal Chemistry, 62(3), 1330-1347.
- Verma, A., et al. (2018). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 8(58), 33281-33289.
- Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 84-89.
- Zala, S. P., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
Sources
- 1. The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. jocpr.com [jocpr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
